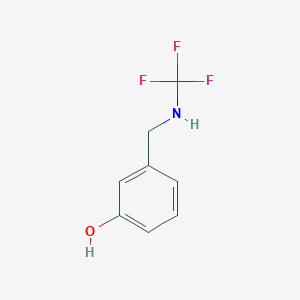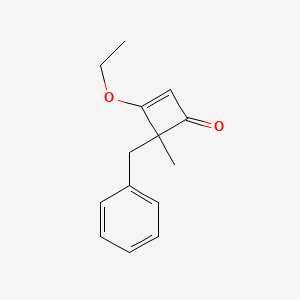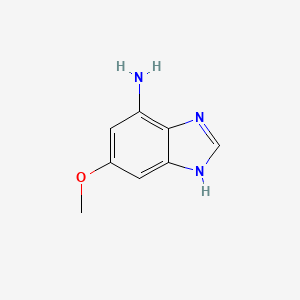![molecular formula C21H18 B13957606 5-Propylbenzo[c]phenanthrene CAS No. 63020-32-6](/img/structure/B13957606.png)
5-Propylbenzo[c]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of benzo[c]phenanthrene, characterized by the addition of a propyl group at the 5th position of the benzo[c]phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylbenzo[c]phenanthrene can be achieved through several methods. One common approach involves the Haworth phenanthrene synthesis, which is a multi-step process starting from naphthalenes. This method includes key steps such as Friedel-Crafts acylation, followed by Clemmensen or Wolff-Kishner reductions . Another efficient method involves a palladium-catalyzed domino one-pot reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Propylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Reduction: Reduction with agents like sodium in isopentanol can yield dihydro derivatives.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Sodium in isopentanol.
Substitution: Bromine in the presence of iron bromide (FeBr3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Propylbenzo[c]phenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it has been shown to be metabolized by specific bacterial strains, leading to the formation of metabolites such as salicylic acid and catechol . These interactions are facilitated by enzymes like catechol 1,2-dioxygenase, which play a crucial role in the degradation process .
Comparison with Similar Compounds
5-Propylbenzo[c]phenanthrene can be compared with other similar compounds such as:
Phenanthrene: A simpler PAH with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogen atoms added to the 9th and 10th positions.
Benzo[a]pyrene: Another PAH with a similar structure but different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
63020-32-6 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-propylbenzo[c]phenanthrene |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-17-13-12-15-8-3-4-10-19(15)21(17)20-11-6-5-9-18(16)20/h3-6,8-14H,2,7H2,1H3 |
InChI Key |
QGWIPEGNNFCEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




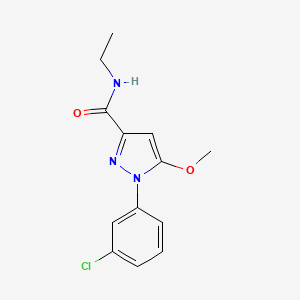

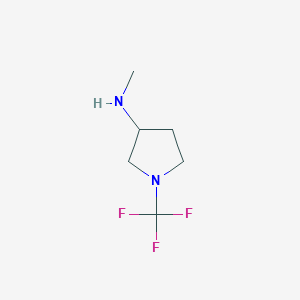
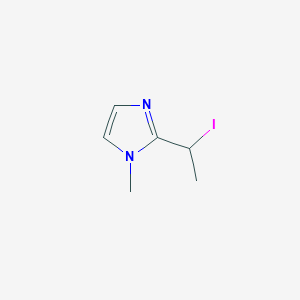
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
